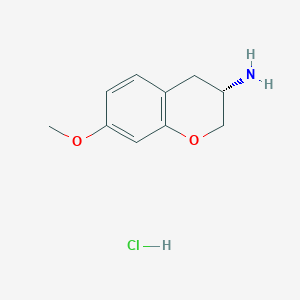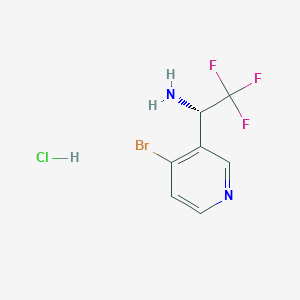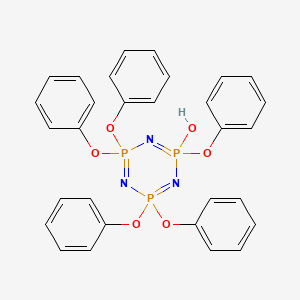
2-Hydroxy-2,4,4,6,6-pentaphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2,4,4,6,6-pentaphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene is a complex organic compound known for its unique structure and properties It belongs to the class of triazatriphosphorines, which are characterized by a ring structure containing nitrogen and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2,4,4,6,6-pentaphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene typically involves the reaction of hexachlorocyclotriphosphazene with phenol derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with phenoxy groups. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2,4,4,6,6-pentaphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphorus derivatives, while substitution reactions can produce a variety of functionalized triazatriphosphorines.
Scientific Research Applications
2-Hydroxy-2,4,4,6,6-pentaphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2,4,4,6,6-pentaphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo substitution reactions allows it to modify biological molecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-2,4,4,6,6-pentafluoro-1,3,5-triazatriphosphorine: Similar in structure but with ethoxy and pentafluoro groups instead of hydroxy and phenoxy groups.
Hexachlorocyclotriphosphazene: A precursor used in the synthesis of various triazatriphosphorines.
3-Methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5-triazatriphosphin-2-yl)oxy]benzaldehyde: Another derivative with different substituents.
Uniqueness
2-Hydroxy-2,4,4,6,6-pentaphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene is unique due to its specific combination of hydroxy and phenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C30H26N3O6P3 |
|---|---|
Molecular Weight |
617.5 g/mol |
IUPAC Name |
2-hydroxy-2,4,4,6,6-pentaphenoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C30H26N3O6P3/c34-40(35-26-16-6-1-7-17-26)31-41(36-27-18-8-2-9-19-27,37-28-20-10-3-11-21-28)33-42(32-40,38-29-22-12-4-13-23-29)39-30-24-14-5-15-25-30/h1-25,34H |
InChI Key |
KGZWQNXAOYIAML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP2(=NP(=NP(=N2)(OC3=CC=CC=C3)OC4=CC=CC=C4)(OC5=CC=CC=C5)OC6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13033412.png)
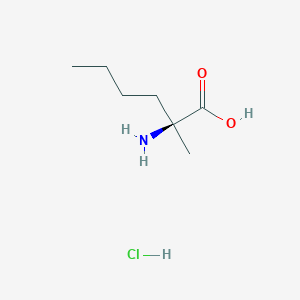
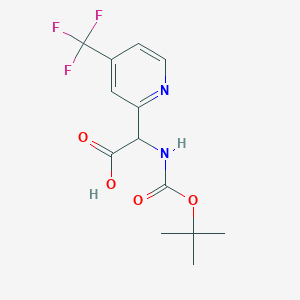

![6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B13033443.png)
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13033451.png)

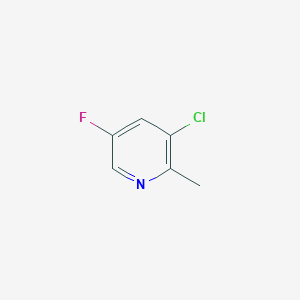

![(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13033466.png)
